N-methylthiolan-3-amine hydrochloride
Description
N-Methylthiolan-3-amine hydrochloride is a tertiary amine hydrochloride derivative characterized by a thiolane (tetrahydrothiophene) ring substituted with a methylamine group at the 3-position. This compound is structurally related to pharmacologically active amines, such as tricyclic antidepressants (e.g., amitriptyline hydrochloride) and selective serotonin-norepinephrine reuptake inhibitors (e.g., duloxetine intermediates) . Its synthesis typically involves alkylation or substitution reactions on the thiolane backbone, followed by hydrochlorination to enhance stability and solubility.
Properties
IUPAC Name |
N-methylthiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NS.ClH/c1-6-5-2-3-7-4-5;/h5-6H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDVAKZVUYMJST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCSC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Amitriptyline Hydrochloride
Amitriptyline hydrochloride, a tricyclic antidepressant, shares the tertiary amine hydrochloride moiety with N-methylthiolan-3-amine hydrochloride. Key differences include:
- Structure : Amitriptyline features a dibenzocycloheptene ring system, whereas N-methylthiolan-3-amine has a thiolane ring.
- Analytical Performance: RP-HPLC methods validated for amitriptyline hydrochloride demonstrate accuracy ranges of 98.2–101.5% and stability in solution for up to 48 hours under ambient conditions .
N,N-Dimethyl-3-(1-Naphthyloxy)-3-(2-Thienyl)propan-1-amine
This duloxetine intermediate shares functional groups (tertiary amine, aromatic systems) with this compound. Notable contrasts include:
- Synthesis : The duloxetine intermediate is synthesized via nucleophilic substitution using sodium hydride and 1-fluoronaphthalene, yielding a planar thiophene-naphthalene system . This compound’s synthesis likely involves simpler alkylation due to its smaller thiolane ring.
- Crystallinity : The duloxetine intermediate forms stable crystals via dipole-dipole interactions, whereas this compound’s packing may rely more on ionic interactions due to its hydrochloride salt form .
Dosulepin Hydrochloride
Dosulepin hydrochloride, another tricyclic antidepressant, differs in its bicyclic ring system but shares the hydrochloride salt and tertiary amine group.
Key Analytical and Stability Data for Comparable Compounds
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